molecular formula C16H14O3 B1313164 3-(1,3-Dioxolan-2-YL)benzophenone CAS No. 85366-46-7

3-(1,3-Dioxolan-2-YL)benzophenone

Cat. No. B1313164
Key on ui cas rn: 85366-46-7
M. Wt: 254.28 g/mol
InChI Key: NZPRGYBCSLSUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (5.0 g, 18.5 mmol) and 18-crown-6 (160 mg, 0.6 mmol) in dichloromethane. Add potassium permanganate (8.8 g, 55.5 mmol). Heat to about 40° C. After 4 hours, cool to room temperature add water and sodium hydrogensulfite (6.0 g). Basify with a solution of 1N sodium hydroxide (about 60 ml) and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[OH:13])[CH:9]=[CH:10][CH:11]=1.C1OCCOCCOCCOCCOCCOC1.[Mn]([O-])(=O)(=O)=O.[K+].S([O-])(O)=O.[Na+]>ClCCl.O>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([C:12]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:13])[CH:9]=[CH:10][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
5 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C(C=CC1)C(O)C1=CC=CC=C1
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
6 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
Basify with a solution of 1N sodium hydroxide (about 60 ml) and extract with dichloromethane
WASH
Type
WASH
Details
wash sequentially with distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
Chromatograph the residue eluting with EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(OCC1)C=1C=C(C=CC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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